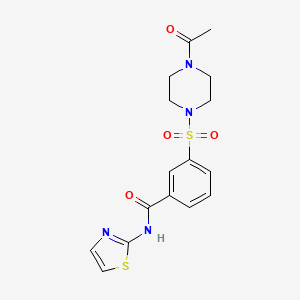

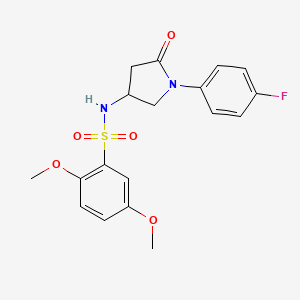

![molecular formula C19H20N2O4S2 B2364471 methyl (4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate CAS No. 2034228-38-9](/img/structure/B2364471.png)

methyl (4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl (4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate” is a chemical compound. It contains a thiophene ring, which is a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives have been reported to possess a wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, including the compound , are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Anti-Inflammatory Properties

These compounds have been found to have anti-inflammatory properties . This makes them useful in the development of drugs for treating conditions characterized by inflammation.

Anti-Psychotic Properties

The compound has also been found to have anti-psychotic properties . This suggests potential applications in the treatment of psychiatric disorders.

Anti-Arrhythmic Properties

The compound has anti-arrhythmic properties , indicating potential use in the treatment of irregular heart rhythms.

Anti-Anxiety Properties

The compound has been found to have anti-anxiety properties , suggesting potential use in the treatment of anxiety disorders.

Anti-Fungal Properties

The compound has anti-fungal properties , indicating potential use in the treatment of fungal infections.

Anti-Microbial Properties

The compound has anti-microbial properties , suggesting potential use in the treatment of microbial infections.

Anti-Cancer Properties

The compound has anti-cancer properties , indicating potential use in the treatment of cancer.

Future Directions

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Mechanism of Action

Target of Action

It’s known that thiophene-based analogs, which this compound is a part of, have been studied extensively due to their potential as biologically active compounds . They have shown a variety of biological effects, suggesting that they may interact with multiple targets .

Mode of Action

Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the wide range of pharmacological properties exhibited by thiophene derivatives , it can be inferred that this compound may affect multiple biochemical pathways

Result of Action

Given the pharmacological properties of thiophene derivatives , it can be inferred that this compound may have a range of effects at the molecular and cellular level.

properties

IUPAC Name |

methyl N-[4-[1-(1-benzothiophen-3-yl)propan-2-ylsulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S2/c1-13(11-14-12-26-18-6-4-3-5-17(14)18)21-27(23,24)16-9-7-15(8-10-16)20-19(22)25-2/h3-10,12-13,21H,11H2,1-2H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMYMASSMZMXLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2364392.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B2364401.png)

![3-Hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2364409.png)

![N-(5-chloro-2-methoxyphenyl)-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2364411.png)